molecular formula C18H17N3O B7602127 N-methyl-N-[(2-methylphenyl)methyl]quinoxaline-6-carboxamide

N-methyl-N-[(2-methylphenyl)methyl]quinoxaline-6-carboxamide

Cat. No.: B7602127
M. Wt: 291.3 g/mol
InChI Key: YGGXLEBLQBRSRU-UHFFFAOYSA-N
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Description

N-methyl-N-[(2-methylphenyl)methyl]quinoxaline-6-carboxamide is a nitrogen-containing heterocyclic compound. This compound belongs to the quinoxaline family, which is known for its diverse biological and pharmacological activities. Quinoxaline derivatives are widely used in various fields, including medicine, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-[(2-methylphenyl)methyl]quinoxaline-6-carboxamide typically involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds to form the quinoxaline core.

Industrial Production Methods

Industrial production methods for this compound often utilize green chemistry principles to minimize environmental impact. These methods may involve the use of microwave-assisted synthesis or solvent-free conditions to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-[(2-methylphenyl)methyl]quinoxaline-6-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinoxaline N-oxides, dihydroquinoxaline derivatives, and various substituted quinoxalines.

Scientific Research Applications

N-methyl-N-[(2-methylphenyl)methyl]quinoxaline-6-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-methyl-N-[(2-methylphenyl)methyl]quinoxaline-6-carboxamide involves its interaction with various molecular targets and pathways. It can inhibit enzymes such as DNA gyrase and topoisomerase, leading to the disruption of DNA synthesis and cell division. This mechanism is particularly relevant in its antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-methyl-N-[(2-methylphenyl)methyl]quinoxaline-6-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its N-methyl and N-[(2-methylphenyl)methyl] groups contribute to its enhanced stability and activity compared to other quinoxaline derivatives .

Properties

IUPAC Name

N-methyl-N-[(2-methylphenyl)methyl]quinoxaline-6-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O/c1-13-5-3-4-6-15(13)12-21(2)18(22)14-7-8-16-17(11-14)20-10-9-19-16/h3-11H,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGGXLEBLQBRSRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN(C)C(=O)C2=CC3=NC=CN=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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